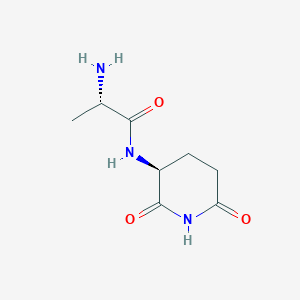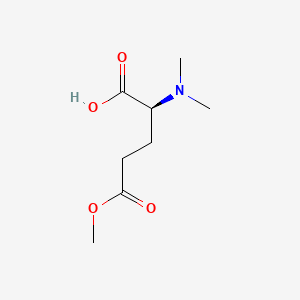
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenyl group, and an indene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 9H-fluoren-9-ylmethanol with 2-aminobenzamide in the presence of boron trifluoride diethyl etherate (BF3·OEt2) to form a fluorenylidene intermediate. This intermediate is then reacted with N-bromosuccinimide (NBS) to introduce the bromine atom, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The fluorenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Boron trifluoride diethyl etherate (BF3·OEt2): Used as a catalyst in the formation of fluorenylidene intermediates.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties can influence the performance of devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 3-(5-bromo-2-fluorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Uniqueness
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid is unique due to its combination of a bromine atom, a fluorenyl group, and an indene carboxylic acid moiety. This combination imparts specific electronic and steric properties that can be advantageous in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1195945-57-3 |
|---|---|
Molecular Formula |
C25H20BrNO4 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C25H20BrNO4/c26-17-10-9-15-12-25(23(28)29,13-16(15)11-17)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22H,12-14H2,(H,27,30)(H,28,29) |
InChI Key |
LQQMXALTEDUNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
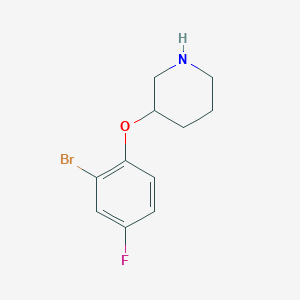
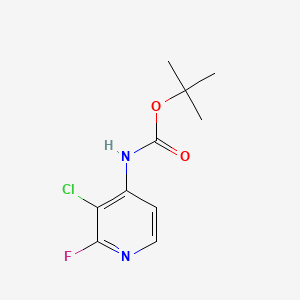
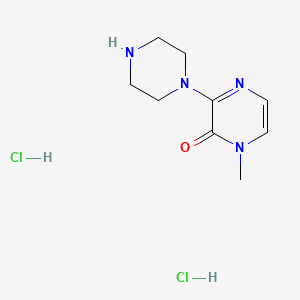
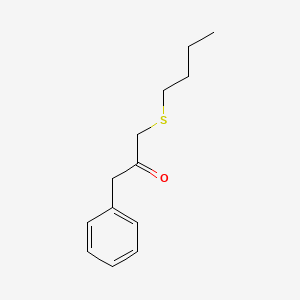

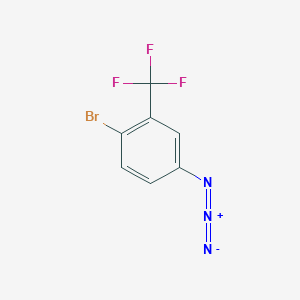
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
